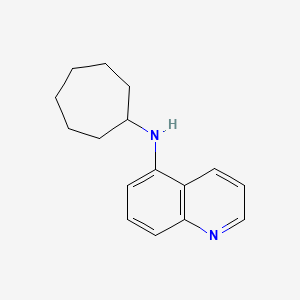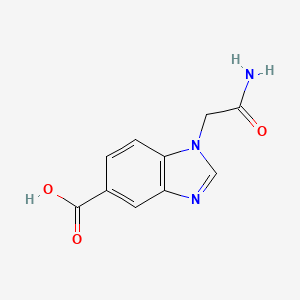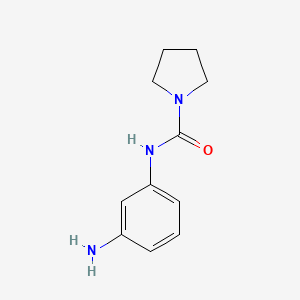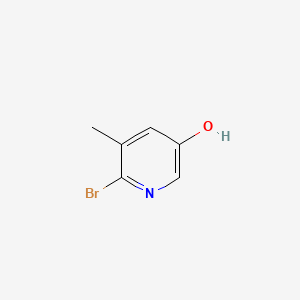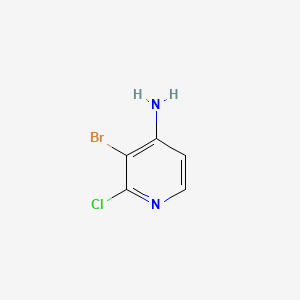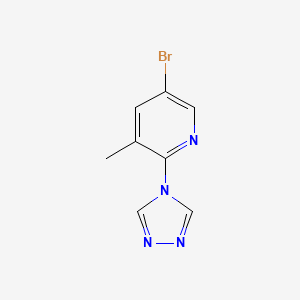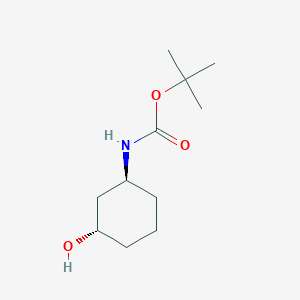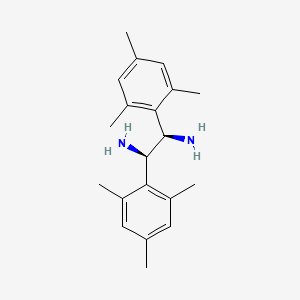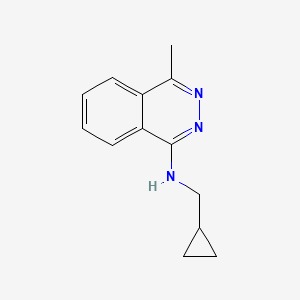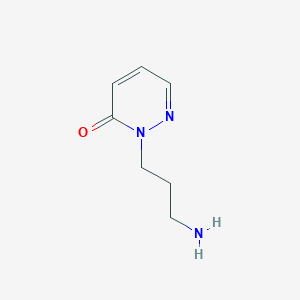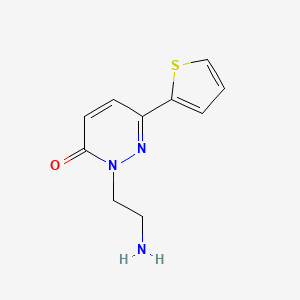![molecular formula C9H11N3OS B1517728 N-(2-甲氧乙基)噻吩并[3,2-d]嘧啶-4-胺 CAS No. 1097168-21-2](/img/structure/B1517728.png)
N-(2-甲氧乙基)噻吩并[3,2-d]嘧啶-4-胺
描述
N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine is a chemical compound that belongs to the class of thienopyrimidines. Thienopyrimidines are heterocyclic compounds containing sulfur and nitrogen atoms in their structure, which makes them valuable in various scientific and industrial applications. This compound, in particular, has garnered attention due to its potential biological and pharmaceutical properties.
科学研究应用
N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its therapeutic potential in treating various diseases.
Industry: Its derivatives are used in the development of new materials and chemical processes.
作用机制
Target of Action
The primary target of N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine is the Cytochrome bd oxidase (Cyt-bd) . This enzyme is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine inhibits the activity of Cytochrome bd oxidase . This inhibition leads to a decrease in ATP production, as evidenced by the ATP IC 50 values observed in various mycobacterial strains .
Biochemical Pathways
The inhibition of Cytochrome bd oxidase by N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine affects the oxidative phosphorylation pathway . This pathway is crucial for energy metabolism in Mycobacterium tuberculosis .
Result of Action
The result of N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine’s action is a decrease in ATP production in Mycobacterium tuberculosis . This decrease in energy production can inhibit the growth and proliferation of the bacteria .
Action Environment
The efficacy of N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine can be influenced by the expression levels of the Cytochrome bd-encoding genes in different strains of Mycobacterium tuberculosis . For example, it was observed that all derivatives were much less potent against Mycobacterium tuberculosis H37Rv compared to a clinical isolate strain, which may be attributed to the higher expression of the Cytochrome bd-encoding genes in the laboratory-adapted Mycobacterium tuberculosis H37Rv strain .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine typically involves multiple steps, starting with the construction of the thieno[3,2-d]pyrimidin-4-amine core. One common approach is the cyclization of appropriate thiophene derivatives with amidine or guanidine derivatives under acidic or basic conditions. The methoxyethyl group is then introduced through nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
化学反应分析
Types of Reactions: N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides, alcohols, and amines are used in substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
相似化合物的比较
N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine is compared with other similar compounds, such as:
Thieno[3,2-d]pyrimidin-4-amine: Lacks the methoxyethyl group.
N-(2-ethoxyethyl)thieno[3,2-d]pyrimidin-4-amine: Similar structure with an ethoxyethyl group instead of methoxyethyl.
N-(2-hydroxyethyl)thieno[3,2-d]pyrimidin-4-amine: Contains a hydroxyethyl group.
These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine.
属性
IUPAC Name |
N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3OS/c1-13-4-3-10-9-8-7(2-5-14-8)11-6-12-9/h2,5-6H,3-4H2,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKVGCOFOZMMGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC=NC2=C1SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(Propan-2-yl)benzamido]thiophene-3-carboxylic acid](/img/structure/B1517645.png)
